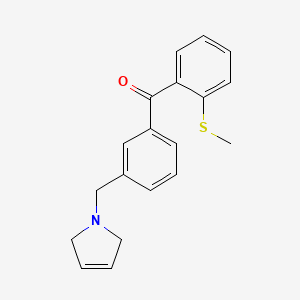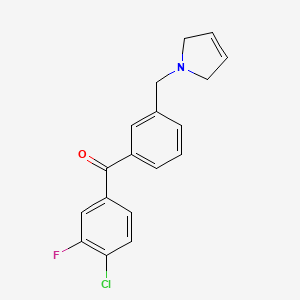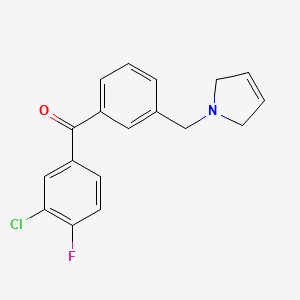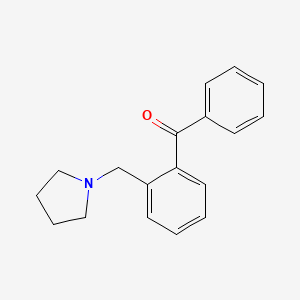
2-(Pyrrolidinomethyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Pyrrolidinomethyl)benzophenone” is a chemical compound with the molecular formula C18H19NO . It is also known as Phenyl(2-(pyrrolidin-1-ylmethyl)phenyl)methanone .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, which are five-membered lactams present in both natural and synthetic compounds, has gained significant attention in the development of novel methods . They have been used in the synthesis of various alkaloids and unusual β-amino acids . There are three routes for the synthesis of benzophenone: Friedel-Crafts Alkylation, Friedel-Crafts Acylation, and Pd Catalyzed Cross Coupling .Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidinomethyl)benzophenone” can be represented by the InChI code: 1S/C19H21NO/c1-15-8-2-4-10-17(15)19(21)18-11-5-3-9-16(18)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 .Aplicaciones Científicas De Investigación
Photochemistry in Biological and Bioorganic Chemistry
2-(Pyrrolidinomethyl)benzophenone (BP), as part of the benzophenone photophores, is extensively used in biological chemistry and bioorganic chemistry. Its unique photochemical properties allow for light-directed covalent attachment processes in various applications, such as binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. The stability of BP in ambient light and its low reactivity toward water make it advantageous for these applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Environmental Impact and Removal Techniques
The environmental impact and removal of BP compounds have been a subject of research. Studies on Benzophenone-2 (BP-2), a related compound, show its presence in aquatic environments with estrogenic toxicity. Research on the removal of BP-2 via ozonation indicates a correlation between pH levels and degradation efficiency, providing insights into environmental remediation strategies (Wang, Wang, Chen, Qu, & Wang, 2018).
Medical and Biological Analysis
In medical and biological research, methods for determining the presence of BP compounds in human tissues have been developed. For example, a study on the detection of various BPs in human placental tissue samples via liquid chromatography-tandem mass spectrometry illustrates the relevance of BP compounds in human health research (Vela-Soria et al., 2011).
Luminescent Sensing Material
BP's application extends to the development of luminescent sensing materials. A study on a water-stable Zn-Tb heterometallic coordination polymer demonstrates the use of BP for the rapid detection of ultraviolet filters, highlighting its utility in environmental monitoring (Xu, Chen, Min, Song, Wang, Shi, & Cheng, 2020).
Direcciones Futuras
Pyrrolones and pyrrolidinones, which are related to “2-(Pyrrolidinomethyl)benzophenone”, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are used as building blocks for various intermediates in organic synthesis . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Propiedades
IUPAC Name |
phenyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h1-5,8-11H,6-7,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFJMVBYUDMOEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643629 |
Source


|
| Record name | Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidinomethyl)benzophenone | |
CAS RN |
742000-78-8 |
Source


|
| Record name | Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

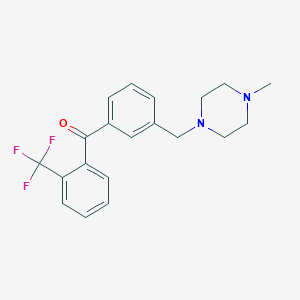
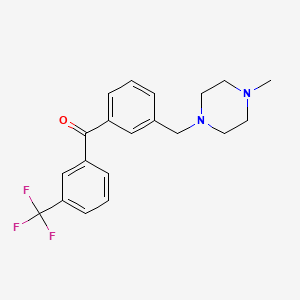
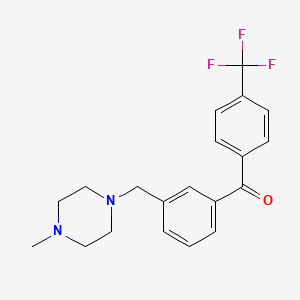
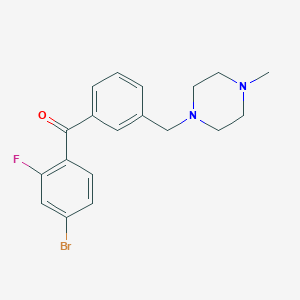
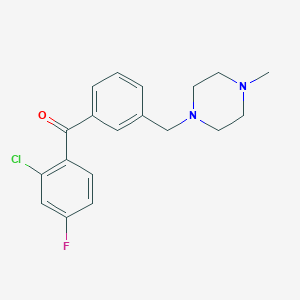
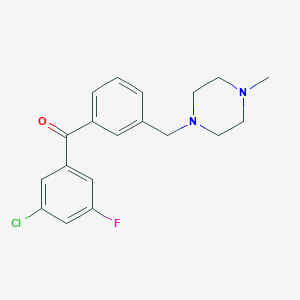
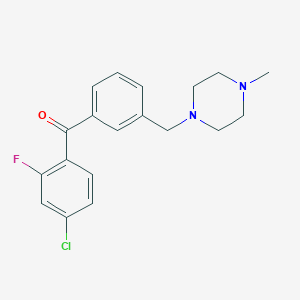
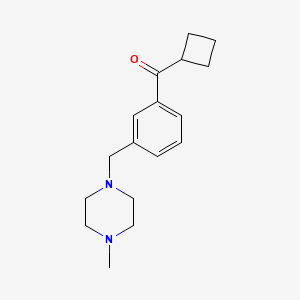
![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)
![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)
![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)
